(5E)-1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Description
(5E)-1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine ring with an indole moiety
Properties
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-12-16(15-5-3-4-6-18(15)24(12)2)11-17-19(26)23-21(28)25(20(17)27)14-9-7-13(22)8-10-14/h3-11H,1-2H3,(H,23,26,28)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYRLNMDFZOURS-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 1,2-dimethyl-1H-indole-3-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with barbituric acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(5E)-1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure but with different functional groups.
Heparinoid: Shares some structural features but has different biological activities.
Uniqueness
(5E)-1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a pyrimidine ring with an indole moiety, which imparts distinct chemical and biological properties not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
